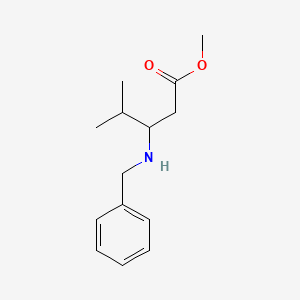

Methyl 3-(benzylamino)-4-methylpentanoate

Description

Methyl 3-(benzylamino)-4-methylpentanoate is an aliphatic ester featuring a benzylamino substituent at position 3 and a methyl group at position 4 of the pentanoate backbone. Key derivatives often exhibit stereochemical complexity due to chiral centers, as seen in compounds like Methyl (2R,3S)-2-Benzylamino-3-hydroxy-2-hydroxymethyl-4-methylpentanoate (CAS 145451-91-8), which shares a similar backbone but includes hydroxyl and hydroxymethyl groups .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

methyl 3-(benzylamino)-4-methylpentanoate |

InChI |

InChI=1S/C14H21NO2/c1-11(2)13(9-14(16)17-3)15-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |

InChI Key |

IERRFRAHEYDEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=O)OC)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which Methyl 3-(benzylamino)-4-methylpentanoate exerts its effects depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to downstream effects in molecular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Methyl 3-(benzylamino)-4-methylpentanoate and its analogs:

Key Observations :

- Backbone Length: The target compound’s pentanoate chain (5 carbons) offers greater hydrophobicity compared to butanoate (4 carbons) or propanoate (3 carbons) analogs like 5a and 3c .

- Functional Groups: Hydroxyl and hydroxymethyl groups in CAS 145451-91-8 increase polarity (PSA: 78.79) and lower LogP (1.088) compared to the non-hydroxylated target compound .

- Stereochemistry : Compounds such as 5a and 5b () exhibit diastereomerism, suggesting that the target compound may also require chiral resolution if synthesized with asymmetric centers .

Physicochemical Properties

- Hydrophobicity : The absence of polar groups in the target compound likely results in higher LogP (~1–2) compared to hydroxylated analogs (LogP: 1.088) .

- Solubility: While Methyl (2R,3S)-2-Benzylamino-3-hydroxy-4-methylpentanoate is soluble in acetone and methanol, the target compound may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

Research Implications

- Drug Discovery: The benzylamino group in such compounds often enhances bioavailability, while methyl branching can influence metabolic stability .

- Material Science : Esters with aromatic amines serve as precursors for polymers or ligands in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.